molecular formula C21H17FN4O2 B2590006 2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1207049-76-0

2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2590006
CAS No.: 1207049-76-0
M. Wt: 376.391
InChI Key: ZDANVVNITXMRQX-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and evaluation of pyridazinone derivatives, including structures similar to 2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, have been explored for their potential in various biological applications. These compounds are recognized for their versatility in biological activities, leading to investigations into their anticancer, antiangiogenic, and antioxidant properties. For instance, the synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives has shown significant inhibitory effects on human cancer cell lines and potent antiangiogenic and antioxidant activities (Kamble et al., 2015).

Antimicrobial and Antitumor Activity

Further research has demonstrated the potential of pyridazinone and related compounds in antimicrobial and antitumor applications. The transformation of certain furanones into heterocyclic systems has revealed promising antiviral activities against specific viruses, indicating the potential for these compounds to contribute to antiviral drug development (Hashem et al., 2007). Additionally, the synthesis of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety has been characterized, with some showing superior inhibitory activity against cancer cells, further emphasizing the anticancer potential of these compounds (Qin et al., 2020).

Molecular Docking and Screening

The exploration of pyridine and fused pyridine derivatives for their interaction with target proteins through molecular docking studies has also been a significant area of research. These studies aim to understand the binding energies and potential biological activities of these compounds, including antimicrobial and antioxidant properties (Flefel et al., 2018).

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-13-3-4-16(11-14(13)2)21-23-19(28-25-21)12-26-20(27)10-9-18(24-26)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANVVNITXMRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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